molecular formula C12H16O4 B120164 3,4,5-Trimethoxycinnamyl alcohol CAS No. 30273-62-2

3,4,5-Trimethoxycinnamyl alcohol

Cat. No. B120164
CAS RN: 30273-62-2
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid that is (E)-cinnamyl alcohol substituted by methoxy groups at positions 3, 4, and 5 respectively . It is a primary alcohol and a member of methoxybenzenes . This compound is often used as a key constituent in pharmaceutical formulations .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxycinnamyl alcohol has been described in various studies . One method involves the use of METHYL 3,4,5-TRIMETHOXYCINNAMATE as a starting material . Another study describes the stereospecific synthesis of cis- and trans-2-(3,4,5-trimethoxyphenyl)-cyclopropylamines .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxycinnamyl alcohol is C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . The compound is a phenylpropanoid, a primary alcohol, and a member of methoxybenzenes .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxycinnamyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 379.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 63.7±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 199.9±3.0 cm3 .

Scientific Research Applications

Synthesis of Anticancer Compounds

3,4,5-Trimethoxycinnamyl alcohol plays a crucial role in the synthesis of aryltetralin and arylnaphthalene lignans, which consist of methylenedioxy or trimethoxy groups . These compounds, such as podophyllotoxin and phyllanthusmin C, are known to have effective anticancer properties . The synthesis of these compounds can be achieved through intramolecular Diels-Alder reactions on cinnamyl cinnamate ester derivatives .

Esterification Reactions

This compound is commonly synthesized through an esterification reaction between cinnamoyl halide and cinnamyl alcohol . In a study, cinnamyl cinnamate only produced a 41% yield, while a nearly quantitative yield of 98% was obtained using the Steglich reaction with N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine .

Combinatorial Synthesis

3,4,5-Trimethoxycinnamyl alcohol is used in the combinatorial synthesis of eight cinnamyl cinnamate ester derivatives, which consist of methylenedioxy and trimethoxy groups .

Computational Studies

Computational studies involving 3,4,5-Trimethoxycinnamyl alcohol have shown that transforming reactants into products led to the production of one intermediate compound and two transition states . Each transition state represented the intramolecular Diels-Alder cycloaddition reaction and migration of [1,3]-hydrogen .

Cholinesterase Inhibitory Activity

3,4,5-Trimethoxycinnamyl alcohol and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This activity is significant in the research of neurodegenerative diseases such as Alzheimer’s.

Chemical Compound Classification

3,4,5-Trimethoxycinnamyl alcohol is classified as a phenylpropanoid, a methoxybenzene, and a primary alcohol . This classification is important in understanding the compound’s chemical properties and potential applications.

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It’s also recommended to avoid ingestion, inhalation, and dust formation .

Mechanism of Action

Target of Action

3,4,5-Trimethoxycinnamyl alcohol is a natural phenolic compound It is known to exhibit significant antimicrobial and cytotoxic activities , suggesting that it may interact with a variety of cellular targets involved in these processes.

Mode of Action

Given its antimicrobial and cytotoxic activities , it is likely that this compound interacts with its targets in a way that disrupts essential cellular processes, leading to cell death

Biochemical Pathways

Given its antimicrobial and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell survival and proliferation

Result of Action

3,4,5-Trimethoxycinnamyl alcohol has been reported to exhibit significant antimicrobial and cytotoxic activities . This suggests that the molecular and cellular effects of this compound’s action may include the disruption of essential cellular processes, leading to cell death.

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDMDAKGIRCPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284458
Record name trans-3,4,5-Trimethoxycinnamic alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxycinnamyl alcohol

CAS RN

30273-62-2, 1504-56-9
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxycinnamyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
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Record name 3,4,5-trimethoxycinnamyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 3,4,5-trimethoxycinnamyl alcohol?

A1: 3,4,5-Trimethoxycinnamyl alcohol is a natural product found in various plant species. It has been isolated from the aerial parts of Juniperus phoenicea L., where it occurs alongside other compounds like juniperoside and rosarin []. It has also been identified in Croton draco (Euphorbiaceae), a plant known to contain a diverse array of diterpenes, alkaloids, and other compounds [].

Q2: Has 3,4,5-trimethoxycinnamyl alcohol been investigated for potential biological activity?

A2: While not extensively studied, 3,4,5-trimethoxycinnamyl alcohol has been part of preliminary toxicological studies. Research on rats suggests that the compound, administered at a dose of 300 µg/rat/day for 14 days, did not cause significant changes in hematological parameters, blood biochemistry, or histopathology of major organs. This suggests potential safety for further clinical exploration, though more comprehensive studies are necessary [].

Q3: Can 3,4,5-trimethoxycinnamyl alcohol be chemically modified to synthesize other compounds?

A3: Yes, 3,4,5-trimethoxycinnamyl alcohol can be used as a starting material in organic synthesis. It can be esterified with cinnamic acid derivatives using Steglich esterification to yield cinnamyl cinnamate esters []. These esters are important precursors for the synthesis of aryltetralin and arylnaphthalene lignans, compounds with known anticancer properties [].

Q4: Are there any challenges in working with 3,4,5-trimethoxycinnamyl alcohol in the laboratory?

A4: Research indicates that 3,4,5-trimethoxycinnamyl alcohol can be unstable during purification processes like column chromatography []. This instability can lead to lower yields of desired products, like cinnamyl cinnamate esters, and the formation of side products. Direct esterification of crude 3,4,5-trimethoxycinnamyl alcohol, without prior purification, might be necessary to improve yields [].

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